Methyl Laurate

Green chemistry Organic synthesis Sustainable solvents

Solvent selection for cycloaddition reactions forces a trade-off between yield, safety, and isolation efficiency. Methyl laurate resolves this: validated >92% yield in [3+2] cycloaddition, outperforming DMF, DMSO, and halogenated solvents with proven recyclability that reduces per-run solvent costs. • Bio-based solvent: >92% yield in [3+2] cycloaddition; superior to DMF/DMSO • Lowest smoke emissions among saturated FAMEs in diesel engine testing • DSC-validated PCM: onset 4.19-5.69 °C, ~195 J/g for vaccine cold chain (2-8 °C) • Antimicrobial: MIC 0.156 mg/mL vs. S. aureus, E. coli, S. typhi, S. boydii

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 111-82-0
Cat. No. B129979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Laurate
CAS111-82-0
SynonymsDodecanoic Acid Methyl Ester;  Lauric Acid Methyl Ester;  Agnique ME 1270U;  Agnique ME 1290;  Agnique ME 1298;  CE 1290;  CE 1295;  Edenor ME-C 1298-100;  Emery 2296;  Exceparl ML 85;  Metholene 2296;  Methyl Dodecanoate;  Methyl Dodecylate;  Methyl laurate;  Met
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3
InChIKeyUQDUPQYQJKYHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 gramSolvent:nonePurity:99%Physical liquid
SolubilityInsol in water;  miscible with ethyl alcohol, ether, acetone
SOL IN MOST COMMON ORGANIC SOLVENTS
soluble in most organic solvents;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Laurate CAS 111-82-0: Product Overview and Procurement Baseline


Methyl laurate (CAS 111-82-0), also known as methyl dodecanoate, is a saturated C12 fatty acid methyl ester (FAME) with the molecular formula C13H26O2 and a molecular weight of approximately 214.34 g/mol [1]. It is a colorless oily liquid at room temperature with a melting point range of 4–5 °C, a boiling point of 262–263 °C at 766 mmHg, a density of approximately 0.87 g/mL at 25 °C, and a flash point exceeding 113 °C . This compound is miscible with common organic solvents including ethanol, ether, acetone, benzene, methanol, and chloroform, but is immiscible with water . Methyl laurate is widely utilized as a chemical intermediate in the synthesis of surfactants, emulsifiers, and fatty alcohols; as a component in biodiesel formulations; as a flavor and fragrance agent; and increasingly as a bio-based solvent in organic synthesis .

1 Bio-based solvent replacement for cycloaddition and organic synthesis
2 Low-smoke biodiesel component for emission-sensitive formulations
3 Low-temperature PCM base material (4–6 °C melting range)
4 Antimicrobial screening compound for Gram-positive and Gram-negative strains

Why FAME Substitution Without Verification Is Scientifically Unjustified


Substituting methyl laurate with another saturated fatty acid methyl ester (FAME) such as methyl caprate (C10), methyl myristate (C14), methyl palmitate (C16), or methyl stearate (C18) without experimental validation introduces significant risk to product performance, process reproducibility, and regulatory compliance. The C12 chain length of methyl laurate confers a distinct physicochemical and functional profile that directly governs its behavior in applications ranging from combustion and thermal energy storage to antimicrobial activity and solvent-mediated synthesis [1]. In diesel engine applications, the ignition delay of saturated FAMEs decreases systematically with increasing chain length, and methyl laurate produces the lowest smoke emissions among saturated FAMEs due to its higher oxygen-to-carbon ratio [2]. In phase change material (PCM) applications, the melting temperature and latent heat of fusion are chain-length dependent, making C12 methyl laurate uniquely positioned for specific low-temperature thermal management applications [3]. Furthermore, antimicrobial activity against pathogenic bacteria exhibits a parabolic relationship with chain length, with the C12 laurate ester demonstrating potent activity that differs markedly from both shorter and longer chain homologs [4].

Chain length Ignition delay and smoke emission ranking shift with FAME carbon number; C12 properties may not transfer to C10 or C14+.
PCM performance Melting temperature and latent heat are chain-length dependent; eutectic behavior with fatty acids is specific to C12.
Antimicrobial profile MIC values exhibit parabolic chain-length dependence; C12 activity may not be reproduced by shorter or longer homologs.

Quantified Performance Differentiation Against Closest Analogs


Green Solvent Performance in [3+2] Cycloaddition

In the synthesis of fused isoxazolidines via [3+2] cycloaddition, methyl laurate was evaluated as a bio-based solvent alternative against conventional organic solvents including DMF, DMSO, acetonitrile, and dichloromethane. Under identical reaction conditions with the same nitrone and dipolarophile substrates, methyl laurate consistently delivered superior or comparable product yields while enabling straightforward product isolation and demonstrated solvent recyclability over multiple reaction cycles [1].

Green solvent yield
Head-to-head
Methyl laurate: 92% isolated yield (30 min, rt). DMF: 89%; DMSO: 85%; CH3CN: 78%; CH2Cl2: 81%.
Supports solvent replacement strategy with yield retention
[3+2] cycloaddition model; recyclability demonstrated
Green chemistry Organic synthesis Sustainable solvents

Diesel Combustion Smoke Emission Comparison

In a direct-injection diesel engine study comparing pure saturated FAMEs, methyl laurate (C12) produced the lowest smoke emissions among all tested saturated FAMEs. The smoke emission level decreases with increasing oxygen content in the fuel, and methyl laurate, with its shorter carbon chain and consequently higher oxygen-to-carbon mass ratio, exhibited the most favorable emission profile [1].

Diesel smoke emission
Head-to-head
Lowest Bosch smoke number among saturated FAMEs (C12
Higher oxygen-to-carbon ratio correlates with lower particulate emission
Direct-injection diesel engine, multiple load conditions
Antibacterial MIC
Reported
S. aureus, S. typhi, S. boydii: 0.156 mg/mL; E. coli: 0.312 mg/mL. Crude extract: 6.25 mg/mL.
Supports antimicrobial screening context; C12-specific potency reported
Broth dilution; isolated from Croton macrostachyus
PCM latent heat
Cross-study comparable
ML-LA: 4.19 °C, 185.4 J/g; ML-MA: 5.45 °C, 190.5 J/g; ML-PA: 5.69 °C, 194.4 J/g.
Tunable melting near 4–6 °C for cold-chain thermal buffering
DSC analysis, eutectic mixtures
Vapor pressure trend
Class-level
Vapor pressure decreases monotonically C6–C16; C12 intermediate between C10 and C14.
Controlled volatility for evaporation-sensitive processes
Static apparatus, 1 Pa–100 kPa, 262–453 K
Esterification catalyst
Head-to-head
[C3SO3Hnhp]HSO4: 95.33% conversion at 10 wt%, 9:1 MeOH/LA, 70 °C, 1 h; 5-cycle reusability.
High-efficiency synthesis route with catalyst recyclability
Ionic liquid catalysis, RSM-CCD optimization
Biodiesel Combustion engineering Emissions control

Antibacterial Activity Against Clinically Relevant Pathogens

Methyl laurate, isolated from Croton macrostachyus leaf extract, was evaluated for antibacterial activity against four clinically relevant bacterial strains using broth dilution MIC determination. The purified compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values substantially lower than the crude extract from which it was derived [1].

Antibacterial MIC
Reported
S. aureus, S. typhi, S. boydii: 0.156 mg/mL; E. coli: 0.312 mg/mL. Crude extract: 6.25 mg/mL.
Supports antimicrobial screening context; C12-specific potency reported
Broth dilution; isolated from Croton macrostachyus
Antimicrobial agents Natural product chemistry Pharmaceutical intermediates

Phase Change Material Latent Heat of Fusion

Methyl laurate serves as a foundational component in low-temperature phase change material (PCM) formulations. When combined with fatty acids at precise eutectic compositions, the resulting binary mixtures exhibit well-defined melting temperatures suitable for cryogenic and cold-chain applications, with high latent heat storage capacity as measured by differential scanning calorimetry (DSC) [1].

PCM latent heat
Cross-study comparable
ML-LA: 4.19 °C, 185.4 J/g; ML-MA: 5.45 °C, 190.5 J/g; ML-PA: 5.69 °C, 194.4 J/g.
Tunable melting near 4–6 °C for cold-chain thermal buffering
DSC analysis, eutectic mixtures
Thermal energy storage Phase change materials Cold chain logistics

Vapor Pressure and Volatility Profile Among Saturated FAMEs

Experimental vapor pressure measurements across the saturated FAME homologous series from C6 to C16 were conducted from 1 Pa to 100 kPa over a temperature range of 262–453 K using a static apparatus. The data establish the systematic relationship between chain length and volatility, positioning methyl laurate (C12) at the threshold where volatility transitions from moderate to low, making it suitable for applications requiring controlled evaporation without excessive loss [1].

Vapor pressure trend
Class-level
Vapor pressure decreases monotonically C6–C16; C12 intermediate between C10 and C14.
Controlled volatility for evaporation-sensitive processes
Static apparatus, 1 Pa–100 kPa, 262–453 K
Thermodynamic properties Process engineering Volatility assessment

Esterification Synthesis Catalyst Optimization

The esterification of lauric acid with methanol to produce methyl laurate was systematically optimized using Brønsted acid ionic liquid catalysts. Four different catalysts were compared head-to-head under controlled reaction conditions, with response surface methodology used to identify optimal parameters for maximizing lauric acid conversion [1].

Esterification catalyst
Head-to-head
[C3SO3Hnhp]HSO4: 95.33% conversion at 10 wt%, 9:1 MeOH/LA, 70 °C, 1 h; 5-cycle reusability.
High-efficiency synthesis route with catalyst recyclability
Ionic liquid catalysis, RSM-CCD optimization
Catalysis Process optimization Green synthesis

Evidence-Backed Procurement Scenarios and Application Guidance


Green Organic Synthesis: Toxic Solvent Replacement

Based on direct head-to-head evidence demonstrating yields up to 92% that exceed DMF, DMSO, and halogenated solvents [1], methyl laurate should be prioritized for [3+2] cycloaddition and related transformations where solvent sustainability, worker safety, and product isolation efficiency are critical procurement drivers. The compound's proven recyclability further reduces solvent consumption costs per synthetic run.

Low-Emission Biodiesel Formulation

Engine test data confirm that methyl laurate produces the lowest smoke emissions among saturated FAMEs due to its higher oxygen-to-carbon ratio [1]. Biodiesel producers targeting compliance with stringent particulate matter regulations should select methyl laurate-enriched feedstocks or blend compositions over formulations dominated by longer-chain saturated esters such as methyl palmitate or methyl stearate.

Low-Temperature Phase Change Materials for Cold Chain

DSC-validated thermal characterization establishes that methyl laurate-based eutectic mixtures exhibit onset melting temperatures between 4.19 °C and 5.69 °C with fusion enthalpies approaching 195 J/g [1]. This performance profile makes methyl laurate the preferred base component for PCMs deployed in vaccine cold chain packaging (2–8 °C range), temperature-controlled pharmaceutical shipping, and thermal-regulating textiles requiring precise thermal buffering near 5 °C.

Antimicrobial Active Ingredient in Pharmaceutical Formulations

Quantitative MIC data confirm methyl laurate's potent antibacterial activity against S. aureus, E. coli, S. typhi, and S. boydii at concentrations as low as 0.156 mg/mL [1]. Formulators developing topical antimicrobial products, preservative systems, or natural antibacterial agents should select methyl laurate over crude botanical extracts or other FAME homologs lacking validated activity data, as the C12 chain length is established to be optimal for membrane-disrupting antimicrobial effects.

Application
Selection Property
Validation Focus
Green solvent replacement
Yield vs. conventional toxic solvents
Recyclability and product isolation efficiency
Low-emission biodiesel
Smoke emission ranking among saturated FAMEs
Combustion emission benchmark across load conditions
Low-temperature PCM
Eutectic melting temperature and enthalpy
DSC-based thermal cycling stability
Antimicrobial screening
MIC against Gram-positive and Gram-negative strains
Strain-panel reproducibility and formulation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Laurate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.